4-(1-Hydroxyethyl)pyridine
Overview
Description
4-(1-Hydroxyethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Magnetic and Optical Properties in Chemistry
- A study by (Alexandropoulos et al., 2011) reported the use of a related compound, 2-(hydroxymethyl)pyridine, in 4f metal chemistry. This led to the creation of Ln(III)(9) clusters with dual physical properties, such as single-molecule magnetism and photoluminescence.
Sensory Applications and Polymer Science
- In the field of sensory applications and polymer science, (Vaganova et al., 2012) developed a photoconductive gel using poly(4-vinyl pyridine) and 4-hydroxypyridine. This blend is sensitive to a wide range of wavelengths and also exhibits high thermal sensitivity, making it potentially useful in organic photovoltaic cells and as a thermal sensor.
Environmental Science and Water Treatment
- In the environmental science domain, (Maillard-Dupuy et al., 1994) researched the photocatalytic degradation of Pyridine in water using TiO2. This study revealed insights into the hydroxylation process and the formation of intermediate products, providing a foundation for water treatment methods involving pyridine compounds.
Catalysis and Material Synthesis
- The research by (Atienza et al., 2012) explored the use of aryl-substituted bis(imino)pyridine iron dinitrogen complexes in the hydrosilylation of 1,2,4-trivinylcyclohexane. These iron compounds demonstrated high selectivity and efficiency, surpassing commercially used platinum compounds.
Drinking Water Purification
- A study on the degradation mechanism of pyridine in drinking water was conducted by (Li et al., 2017). The researchers used a dielectric barrier discharge (DBD) system to remove pyridine from water, uncovering the oxidation pathway and the role of ozone and hydroxyl radicals in the process.
Luminescent Probes in Chemistry
- In another study, (Zhao et al., 2004) synthesized heterometallic coordination polymers with 1D channels. These polymers were found to be selective luminescent probes for Zn2+ ions.
Analysis of Solid Acid Catalysts
- Pyridine derivatives were used as probe molecules in the quantitative analysis of surface acidity of solid catalysts by (Barzetti et al., 1996). This analysis helped understand the correlation between the concentration of Bronsted sites and the catalytic activity in certain chemical reactions.
Safety and Hazards
Future Directions
Piperidines, a class of compounds that includes “4-(1-Hydroxyethyl)pyridine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthetic methods and exploring the biological applications of these compounds .
Biochemical Analysis
Biochemical Properties
4-(1-Hydroxyethyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidation-reduction reactions, such as those in the pyridine nucleotide metabolism pathway . These interactions are crucial for the compound’s role in cellular metabolism and energy production.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of enzymes involved in the pyridine metabolism pathway, thereby influencing the levels of NAD and NADP in cells . These changes can alter cellular energy production and redox balance.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been shown to inhibit certain enzymes in the pyridine nucleotide metabolism pathway, leading to changes in gene expression and cellular metabolism . These interactions are essential for understanding the compound’s effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have indicated that prolonged exposure to the compound can result in alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function. At higher doses, it can cause significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been reported at very high doses, indicating a threshold effect for the compound’s activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyridine nucleotide metabolism pathway. It interacts with enzymes such as NAD synthetase and NAD kinase, which are crucial for the synthesis and regulation of NAD and NADP levels in cells . These interactions can affect metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters involved in the uptake and distribution of pyridine nucleotides . These interactions can influence the localization and accumulation of the compound within different cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its subcellular localization. For instance, the compound’s interactions with mitochondrial enzymes can influence cellular energy production and redox balance . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments within the cell.
Properties
IUPAC Name |
1-pyridin-4-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOAMIOKNARIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946057 | |
Record name | 1-(Pyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23389-75-5 | |
Record name | α-Methyl-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23389-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Pyridyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023389755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Pyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylpyridine-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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